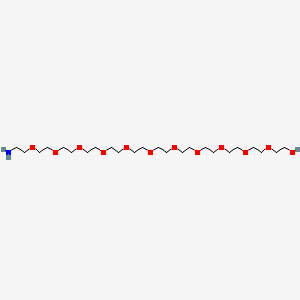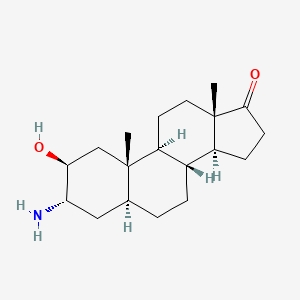
Amino-PEG12-alcohol
Descripción general
Descripción
Amino-PEG12-alcohol, also known as 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontan-1-ol, 35-amino-, is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. Its molecular formula is C24H51NO12, and it has a molecular weight of 545.66 g/mol .
Aplicaciones Científicas De Investigación
Amino-PEG12-alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system.
Biology: The compound is employed in bioconjugation reactions to attach biomolecules to surfaces, enabling the study of protein interactions and cellular processes.
Medicine: this compound is used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs. It is also involved in the development of targeted therapies and diagnostic tools.
Industry: The compound is utilized in the production of polymer-drug conjugates, enhancing the stability and controlled release of pharmaceutical compounds .
Mecanismo De Acción
Target of Action
Amino-PEG12-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
This compound acts as a bridge in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, this compound enables their recognition and degradation by the proteasome .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the degradation of specific target proteins . By enabling the ubiquitination and subsequent degradation of these proteins, this compound can alter cellular processes that depend on these proteins .
Action Environment
The action of this compound is likely to be influenced by various environmental factors within the cell. For example, the availability and activity of the E3 ligase and the proteasome could affect the efficacy of PROTACs containing this compound . Additionally, factors that affect the stability of the PROTAC, such as pH and temperature, could also influence its action
Análisis Bioquímico
Biochemical Properties
Amino-PEG12-alcohol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. The amino group of this compound reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), forming stable amide bonds. This interaction is crucial for the conjugation of this compound to proteins, peptides, and other biomolecules, enhancing their solubility and stability . The hydroxyl group of this compound allows for further chemical modifications, making it a versatile tool in biochemical research .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. The PEGylation process, which involves the attachment of this compound to proteins, enhances their solubility and stability, reduces immunogenicity, and prolongs their serum half-life. This modification can impact cell signaling pathways, gene expression, and cellular metabolism by altering the interactions of proteins with other cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The amino group of this compound forms stable amide bonds with carboxylic acids and activated NHS esters, while the hydroxyl group allows for further derivatization . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its biochemical properties for extended periods, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the solubility and stability of proteins without causing adverse effects . At high doses, it may cause toxicity or adverse effects, such as alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the optimal dosage of this compound is crucial for achieving desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by modifying the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . These interactions can lead to changes in energy production, cellular homeostasis, and overall metabolic function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments . The compound’s hydrophilic nature allows it to be efficiently transported across cell membranes, enhancing its bioavailability and effectiveness .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with the appropriate biomolecules, enhancing its functional activity and effectiveness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amino-PEG12-alcohol is typically synthesized through the reaction of polyethylene glycol with an amino group. The process involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with an amine, such as ethylenediamine, to introduce the amino group.
Hydroxyl Group Introduction:
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Amino-PEG12-alcohol undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can react with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and carbonyl compounds (ketones and aldehydes).
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and it can also undergo reduction reactions.
Conjugation Reactions: The compound is often used in bioconjugation reactions to attach biomolecules to surfaces or other molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as carboxylic acids, activated esters, and carbonyl compounds are commonly used. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed:
Nucleophilic Substitution: The major products are amides, esters, and imines.
Oxidation: The products include aldehydes and carboxylic acids.
Reduction: The products are typically alcohols
Comparación Con Compuestos Similares
Amino-PEG24-alcohol: Contains a longer PEG chain, providing greater flexibility and solubility.
Amino-PEG36-alcohol: Even longer PEG chain, used for applications requiring extended reach and solubility.
Amino-PEG6-alcohol: Shorter PEG chain, used for applications requiring less flexibility
Uniqueness of Amino-PEG12-alcohol: this compound strikes a balance between flexibility and solubility, making it suitable for a wide range of applications. Its moderate chain length provides sufficient reach for bioconjugation while maintaining good solubility in aqueous and organic solvents .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQEMLLJLGGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B1664827.png)
![Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)](/img/structure/B1664828.png)






